molecular formula C16H12F2N2 B7562403 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

Cat. No. B7562403
M. Wt: 270.28 g/mol
InChI Key: NZKBXMJIDHQJPG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole, also known as FMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. FMPP has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has been shown to exert its pharmacological effects by binding to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the reuptake of serotonin, 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole increases the concentration of serotonin in the synaptic cleft, leading to increased neurotransmission and a potential antidepressant effect.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has been shown to have a range of biochemical and physiological effects, including increased serotonin levels, altered gene expression, and changes in neural activity. One study found that 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole treatment increased the expression of genes involved in neuroplasticity and synaptic function, suggesting its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter. However, 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole also has several limitations, including its potential toxicity and limited availability.

Future Directions

There are several potential future directions for 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole research, including its use as a tool for studying serotonin neurotransmission and its potential applications in the treatment of depression, anxiety, and neurodegenerative disorders. Additionally, further research is needed to evaluate the safety and efficacy of 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole in humans and to develop more efficient synthesis methods for its production.
Conclusion:
In conclusion, 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential applications and limitations of 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole in scientific research.

Synthesis Methods

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 3-fluorobenzylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with pyrazole-4-carbaldehyde in the presence of a catalytic amount of acetic acid to form 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole.

Scientific Research Applications

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. One study found that 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has a high affinity for the serotonin transporter, suggesting its potential use as a selective serotonin reuptake inhibitor (SSRI) in the treatment of depression and anxiety disorders.

properties

IUPAC Name

3-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2/c17-14-6-4-13(5-7-14)16-8-9-20(19-16)11-12-2-1-3-15(18)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKBXMJIDHQJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

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